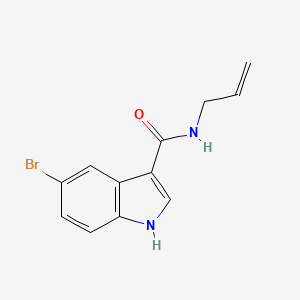
5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide, also known as BRINCPIC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of indole-3-carboxamide and has shown promising results in various studies. In
作用機序
The mechanism of action of 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide is not well understood. However, it has been suggested that 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide may exert its anticancer effects by inhibiting the activity of specific enzymes involved in cell growth and proliferation. Furthermore, it has been proposed that 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide may reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide has been shown to protect against neuronal damage by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide has been found to affect various biochemical and physiological processes. In cancer cells, 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide has been shown to inhibit the activity of specific enzymes involved in cell growth and proliferation, leading to cell death. In animal models of inflammatory diseases, 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide has been found to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide has been shown to protect against neuronal damage by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One of the advantages of using 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide in lab experiments is its potential therapeutic applications. It has shown promising results in various studies and may have the potential to be developed into a new drug. However, one of the limitations of using 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide is its limited availability. It is a synthetic compound that is not commercially available, and its synthesis requires specialized equipment and expertise.
将来の方向性
There are several future directions for the study of 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide. One potential direction is the development of new drugs based on 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide. Additionally, further studies are needed to elucidate the mechanism of action of 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide and its potential therapeutic applications. Furthermore, studies are needed to investigate the safety and toxicity of 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide in animal models and humans. Finally, the synthesis of 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide needs to be optimized to improve its yield and reduce the cost of production.
Conclusion:
In conclusion, 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide is a synthetic compound that has shown promising results in various studies. It has potential therapeutic applications in cancer, inflammatory diseases, and neurodegenerative diseases. However, further studies are needed to elucidate its mechanism of action and potential therapeutic applications. Additionally, the synthesis of 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide needs to be optimized to improve its yield and reduce the cost of production.
合成法
The synthesis of 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide involves the reaction of 5-bromoindole-3-carboxylic acid with propargylamine in the presence of N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting product is then treated with acetic anhydride to obtain 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide.
科学的研究の応用
5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. In various studies, 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation in animal models of inflammatory diseases. Additionally, 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
特性
IUPAC Name |
5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-2-5-14-12(16)10-7-15-11-4-3-8(13)6-9(10)11/h2-4,6-7,15H,1,5H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLUCQCPTSRTDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CNC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

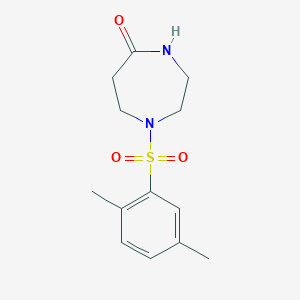

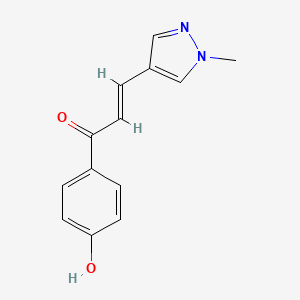
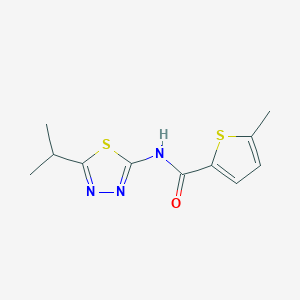
![3-amino-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B7462365.png)
![7-Fluoro-3-[(3-methyl-1,2-oxazol-5-yl)methyl]quinazolin-4-one](/img/structure/B7462367.png)

![Phenyl-[1-(pyridine-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B7462382.png)

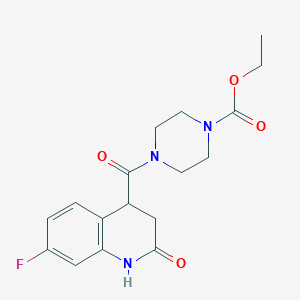
![6-(furan-2-yl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7462403.png)
![3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7462414.png)
![1-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea](/img/structure/B7462421.png)
![N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide](/img/structure/B7462436.png)